molecular formula C22H18BrN7 B11682452 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11682452
M. Wt: 460.3 g/mol
InChI Key: SHZIJFSDEHJCLE-BUVRLJJBSA-N
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Description

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with bromophenyl and diphenyl groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 3-bromobenzaldehyde with hydrazine derivatives, followed by cyclization with diphenylamine and triazine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation and cyclization processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

    Reduction: The hydrazine moiety can be reduced to form corresponding amines.

    Substitution: The triazine core can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include bromophenol derivatives, substituted triazines, and various amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromophenyl and diphenyl groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The triazine core plays a crucial role in stabilizing the compound’s structure and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromophenyl group influences the compound’s reactivity and binding affinity, making it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C22H18BrN7

Molecular Weight

460.3 g/mol

IUPAC Name

2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H18BrN7/c23-17-9-7-8-16(14-17)15-24-30-22-28-20(25-18-10-3-1-4-11-18)27-21(29-22)26-19-12-5-2-6-13-19/h1-15H,(H3,25,26,27,28,29,30)/b24-15+

InChI Key

SHZIJFSDEHJCLE-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Br)NC4=CC=CC=C4

Origin of Product

United States

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